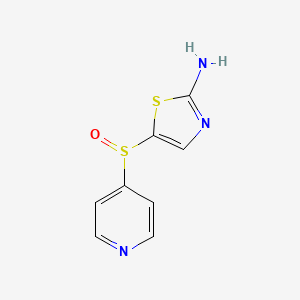![molecular formula C19H32N2O4 B8276061 (S)-N1-((3,4-Dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methyl)-N3-(2,2-dimethoxyethyl)-N1-methylpropane-1,3-diamine](/img/structure/B8276061.png)
(S)-N1-((3,4-Dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methyl)-N3-(2,2-dimethoxyethyl)-N1-methylpropane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(7S)-3,4-dimethoxybicyclo[420]octa-1,3,5-trien-7-yl]methyl}-N’-(2,2-dimethoxyethyl)-N-methylpropane-1,3-diamine is a complex organic compound characterized by its bicyclic structure and multiple methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}-N’-(2,2-dimethoxyethyl)-N-methylpropane-1,3-diamine typically involves multiple steps:
Formation of the bicyclic core: This step involves the cyclization of appropriate precursors to form the bicyclo[4.2.0]octa-1,3,5-triene structure.
Introduction of methoxy groups: Methoxy groups are introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Attachment of the diamine side chain: The diamine side chain is attached via nucleophilic substitution reactions, often using alkyl halides as electrophiles.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bicyclic core or the diamine side chain, potentially leading to the formation of simpler amines or alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride are typical reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles are used under basic or acidic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
N-{[(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}-N’-(2,2-dimethoxyethyl)-N-methylpropane-1,3-diamine has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals due to its unique structure and potential biological activity.
Materials Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mécanisme D'action
The mechanism of action of N-{[(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}-N’-(2,2-dimethoxyethyl)-N-methylpropane-1,3-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure and methoxy groups may facilitate binding to specific sites, modulating the activity of the target proteins and influencing cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **N-{[(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}-N-methylmethanamine
- (3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine hydrochloride
Uniqueness
Compared to similar compounds, N-{[(7S)-3,4-dimethoxybicyclo[420]octa-1,3,5-trien-7-yl]methyl}-N’-(2,2-dimethoxyethyl)-N-methylpropane-1,3-diamine is unique due to its extended diamine side chain and additional methoxy groups
Propriétés
Formule moléculaire |
C19H32N2O4 |
|---|---|
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
N'-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl]-N-(2,2-dimethoxyethyl)-N'-methylpropane-1,3-diamine |
InChI |
InChI=1S/C19H32N2O4/c1-21(8-6-7-20-12-19(24-4)25-5)13-15-9-14-10-17(22-2)18(23-3)11-16(14)15/h10-11,15,19-20H,6-9,12-13H2,1-5H3/t15-/m1/s1 |
Clé InChI |
AGRVSYDMSVXZAD-OAHLLOKOSA-N |
SMILES isomérique |
CN(CCCNCC(OC)OC)C[C@H]1CC2=CC(=C(C=C12)OC)OC |
SMILES canonique |
CN(CCCNCC(OC)OC)CC1CC2=CC(=C(C=C12)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


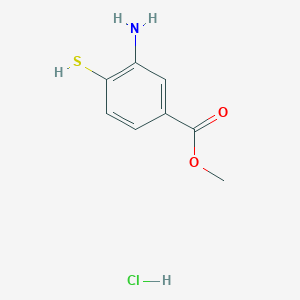
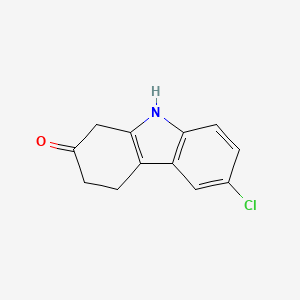
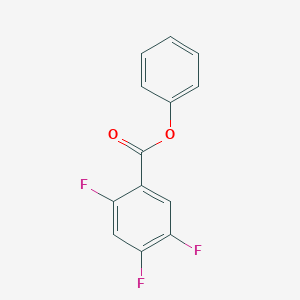


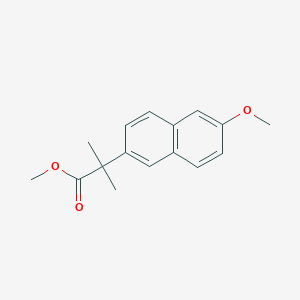
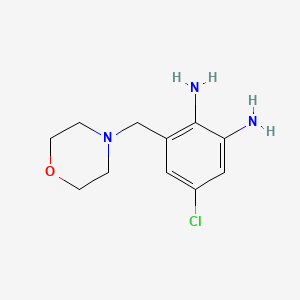
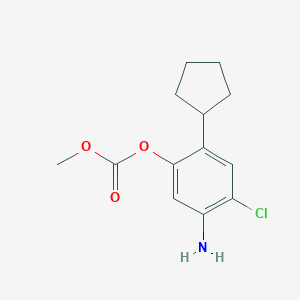


![6H-Benzo[c][2,6]naphthyridine-5-one](/img/structure/B8276044.png)
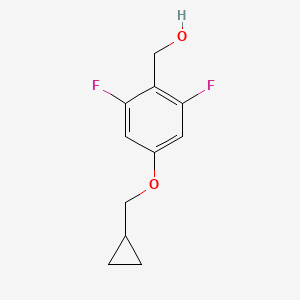
![2-But-3-ynyl-5-fluoro-benzo[d]thiazole](/img/structure/B8276059.png)
